Acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide

Description

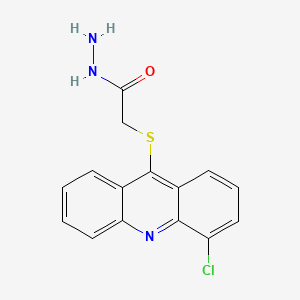

Acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide (hereafter referred to by its full name) is a synthetic hydrazide derivative characterized by a 4-chloro-9-acridinylthio moiety linked to an acetic acid hydrazide backbone. The acridine scaffold is notable for its planar aromatic structure, which facilitates DNA intercalation, a property exploited in anticancer and antimicrobial therapies .

Properties

CAS No. |

129885-00-3 |

|---|---|

Molecular Formula |

C15H12ClN3OS |

Molecular Weight |

317.8 g/mol |

IUPAC Name |

2-(4-chloroacridin-9-yl)sulfanylacetohydrazide |

InChI |

InChI=1S/C15H12ClN3OS/c16-11-6-3-5-10-14(11)18-12-7-2-1-4-9(12)15(10)21-8-13(20)19-17/h1-7H,8,17H2,(H,19,20) |

InChI Key |

HIMLKSQSPGKERG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)Cl)SCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide typically involves multiple steps, starting with the preparation of the 4-chloro-9-acridinyl precursor. This precursor is then reacted with thioacetic acid to form the thioether linkage. The final step involves the introduction of the hydrazide group through a reaction with hydrazine hydrate under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydrazide functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its role as a bioactive pharmacophore. Its derivatives have been synthesized and evaluated for various biological activities, including:

- Antibacterial Properties : Research has shown that compounds similar to acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide exhibit significant antibacterial activity. For instance, a study demonstrated that certain thiourea derivatives showed effective inhibition against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .

- Anticancer Activity : The compound's derivatives have also been investigated for their anticancer properties. A series of nitrosubstituted acylthioureas were synthesized and tested for their ability to interact with DNA, revealing binding constants that suggest potential for anticancer applications .

Antibacterial Activity

This compound and its derivatives have shown promising antibacterial effects. In comparative studies:

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound A | E. faecalis | 40 | 29 |

| Compound B | P. aeruginosa | 50 | 24 |

| Compound C | S. typhi | 45 | 30 |

| Compound D | K. pneumoniae | 55 | 19 |

These findings highlight the compound's potential as a lead structure for developing new antibacterial agents .

Anticancer Research

The anticancer potential of this compound has been explored through various studies:

- DNA Interaction Studies : The binding interactions of synthesized derivatives with DNA were analyzed using cyclic voltammetry and UV-vis spectroscopy. The results indicated strong binding affinity, suggesting these compounds could inhibit cancer cell proliferation by disrupting DNA function .

- Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating their potency against different cancer types .

Case Studies

Several case studies have been documented regarding the applications of this compound:

- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several thiourea derivatives against common pathogens. The results indicated that specific derivatives had higher potency than conventional antibiotics like ciprofloxacin, suggesting their potential as alternative treatments for bacterial infections .

- Case Study on Anticancer Activity : Another study focused on the synthesis of novel thiourea derivatives and their anticancer properties. The findings revealed that these compounds could induce apoptosis in cancer cells and inhibit tumor growth in animal models .

Mechanism of Action

The mechanism of action of acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit certain enzymes, leading to the disruption of cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Hydrazide Derivatives

To contextualize the biological and chemical relevance of acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide, the following table compares its structural features, activities, and synthesis with key analogs:

Key Findings:

Structural Determinants of Activity: The acridinylthio group in the target compound distinguishes it from other hydrazides. In contrast, isoniazid’s pyridine ring targets mycobacterial enzymes , while phenoxy derivatives exhibit antitubercular activity via undefined mechanisms . Chloro substituents (e.g., in 4-chloro-9-acridinyl or 4-chlorobenzaldehyde derivatives) enhance lipophilicity and bioactivity, as seen in antimicrobial and anti-inflammatory analogs .

Antimicrobial Activity: While direct data for the target compound are lacking, acridine-based compounds historically show broad antimicrobial effects. Comparatively, 2-(N-piperidinyl)acetic acid hydrazide exhibits spasmolytic and antibacterial activity with low toxicity (LD₅₀ >500 mg/kg) , and phenoxy acetic acid hydrazides inhibit M. tuberculosis at MIC >6.25 μg/mL .

Synthetic Flexibility :

- Most hydrazides are synthesized via hydrazine condensation with esters (e.g., ) or Schiff base formation with aldehydes (). The target compound likely follows a similar route, with thioglycolic acid or acridine-thiol intermediates (analogous to ).

Toxicity Profile :

- Hydrazides generally exhibit moderate toxicity, but substituents influence safety. For example, isoniazid’s hepatotoxicity contrasts with the low acute toxicity of 2-(N-piperidinyl)acetic acid hydrazide . The acridine moiety may confer higher cytotoxicity, necessitating further study.

Biological Activity

Acetic acid, ((4-chloro-9-acridinyl)thio)-, hydrazide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C15H12ClN3OS

- Molecular Weight : 317.79 g/mol

- Monoisotopic Mass : 317.0389609

Synthesis

The synthesis of hydrazide derivatives typically involves the reaction of hydrazine with various acyl compounds. In the case of this compound, the process may include:

- Formation of the thioacridine moiety .

- Reaction with acetic acid to form the hydrazide .

This compound is structurally related to other acridine derivatives known for their pharmacological properties.

Antimicrobial Activity

Hydrazides, including acetic acid, ((4-chloro-9-acridinyl)thio)-, have shown significant antimicrobial properties. Studies indicate that derivatives exhibit varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimal Inhibitory Concentration (MIC) values for these compounds can be as low as 3.91 µg/mL .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.91 |

| Other derivatives | E. coli | Varies |

Anti-inflammatory and Analgesic Effects

Research highlights the anti-inflammatory and analgesic properties of various hydrazide derivatives. The compound may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses .

Anticancer Activity

This compound has been evaluated for its anticancer potential in various human cancer cell lines. Studies utilizing the MTT assay have shown that it can significantly reduce cell viability in lines such as HepG2 (liver cancer) and LN-229 (brain cancer). The compound's mechanism may involve inducing apoptosis and disrupting cell cycle progression .

Case Studies

- Neurotropic Effects : Some studies indicated that certain hydrazides exhibit neurotropic effects, potentially useful in treating neurodegenerative diseases .

- Toxicity Assessment : In vivo studies using Danio rerio embryos have assessed acute toxicity levels of hydrazides, providing insights into their safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.